![molecular formula C26H22O4 B14460080 3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] CAS No. 70943-44-1](/img/structure/B14460080.png)
3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is a bis-chalcone compound. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
The synthesis of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylacetophenone and terephthalaldehyde in the presence of a base such as sodium hydroxide in an ethanol solution at room temperature. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired bis-chalcone compound .
Análisis De Reacciones Químicas
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the carbonyl groups into alcohols.
Substitution: The hydroxyl groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and varying temperatures depending on the desired reaction. The major products formed from these reactions include epoxides, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It can also inhibit inflammatory pathways by modulating the activity of enzymes and cytokines involved in inflammation. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
3,3’-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one] is unique due to its bis-chalcone structure, which imparts distinct chemical and biological properties. Similar compounds include:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has a similar bis-chalcone structure but with thiophene rings instead of phenyl rings, leading to different electronic and steric properties.
1,2-Propanediol,3,3’-[(4-hydroxy-2,5-dimethyl-1,3-phenylene)bis(methylenethio)]bis-: This compound has a similar core structure but with additional methylene and thioether groups, which can alter its reactivity and biological activity.
Propiedades
Número CAS |
70943-44-1 |
|---|---|
Fórmula molecular |
C26H22O4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
1-(2-hydroxy-5-methylphenyl)-3-[4-[3-(2-hydroxy-5-methylphenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C26H22O4/c1-17-3-11-23(27)21(15-17)25(29)13-9-19-5-7-20(8-6-19)10-14-26(30)22-16-18(2)4-12-24(22)28/h3-16,27-28H,1-2H3 |
Clave InChI |
YFHMFDSHHMITQB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=C(C=CC(=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



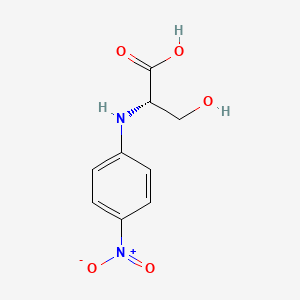
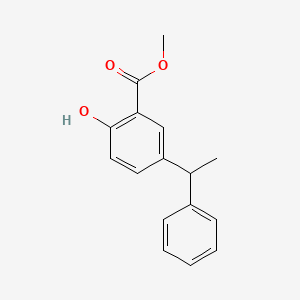

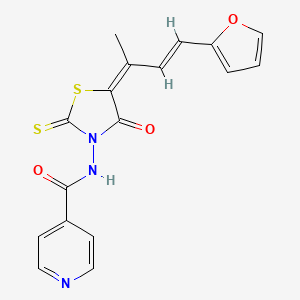
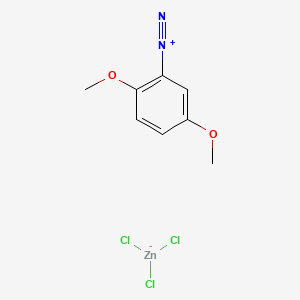
![[diethoxy-(2,2,2-trichloro-1-hydroxyethylidene)-λ5-phosphanyl] heptanoate](/img/structure/B14460040.png)

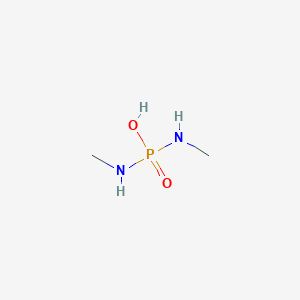
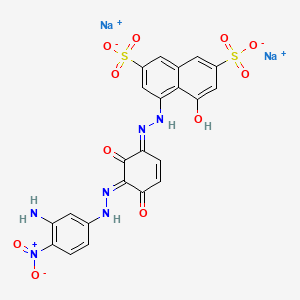
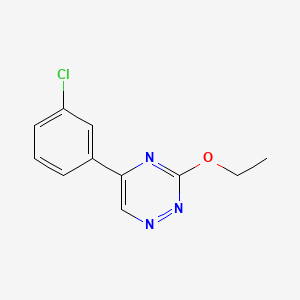
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)

